molecular formula C9H10N2O3 B14838720 N-(4-Formyl-6-methoxypyridin-2-YL)acetamide

N-(4-Formyl-6-methoxypyridin-2-YL)acetamide

Cat. No.: B14838720
M. Wt: 194.19 g/mol
InChI Key: XFPWFDYUUPCWJV-UHFFFAOYSA-N
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Description

N-(4-Formyl-6-methoxypyridin-2-YL)acetamide is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.189 g/mol . This compound is characterized by the presence of a formyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with an acetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Formyl-6-methoxypyridin-2-YL)acetamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under mild and metal-free conditions. The reaction is typically carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-6-methoxypyridin-2-YL)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

    Oxidation: The major product is N-(4-carboxy-6-methoxypyridin-2-YL)acetamide.

    Reduction: The major product is N-(4-hydroxymethyl-6-methoxypyridin-2-YL)acetamide.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of N-(4-Formyl-6-methoxypyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Formyl-6-methoxypyridin-2-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both formyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-(4-formyl-6-methoxypyridin-2-yl)acetamide

InChI

InChI=1S/C9H10N2O3/c1-6(13)10-8-3-7(5-12)4-9(11-8)14-2/h3-5H,1-2H3,(H,10,11,13)

InChI Key

XFPWFDYUUPCWJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=C1)C=O)OC

Origin of Product

United States

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